Regioisomeric Distinction: 2-Furanyl vs. 3-Furanyl Substitution Dictates Synthetic Utility and Binding Geometry
The 2-furanyl attachment (CAS 38530-09-5) orients the furan oxygen proximal to the pyridazine ring, creating a distinct electrostatic and steric environment compared to the 3-furanyl regioisomer (CAS 1159821-50-7) . In the CB2 agonist SAR reported by Gleave et al., heteroaryl substitution position on the pyridazine core modulated pEC₅₀ by 0.4–0.7 log units across comparator aryl cores (phenyl pEC₅₀ 7.4 vs. pyridine pEC₅₀ 7.1 vs. pyrimidine pEC₅₀ 7.3), establishing that even subtle aryl electronic changes produce pharmacologically meaningful potency shifts [1]. The 2-furanyl isomer presents a unique vector for palladium-catalyzed cross-coupling and amine derivatization reactions that is geometrically inaccessible to the 3-furanyl analog .
| Evidence Dimension | Regioisomeric aryl attachment position (2-furanyl vs. 3-furanyl) and inferred impact on target binding |
|---|---|
| Target Compound Data | 2-furanyl attached at pyridazine C6; furan oxygen in ortho-like spatial relationship to pyridazine ring system |
| Comparator Or Baseline | 3-Amino-6-(3-furyl)pyridazine (CAS 1159821-50-7): 3-furanyl attached at C6; furan oxygen in meta-like spatial relationship |
| Quantified Difference | Not directly quantified for this compound pair. Class-level data from Gleave et al. (2010) shows aryl variation produces ΔpEC₅₀ of 0.4–0.7 log units (2.5–5-fold potency shift) among 3-amino-6-arylpyridazine CB2 agonists [1]. |
| Conditions | Inferred from CB2 yeast reporter assay (human CB2 receptor) and synthetic accessibility analysis; direct comparative data for the furan regioisomer pair are not available in the public domain as of the search date. |
Why This Matters
For procurement decisions, the 2-furanyl regioisomer is not interchangeable with the 3-furanyl analog; selecting the incorrect regioisomer introduces an uncontrolled variable in both biological screening and synthetic chemistry campaigns.
- [1] Gleave RJ, Beswick PJ, Brown AJ, et al. Bioorg Med Chem Lett. 2010;20(2):465-468. Table 1: aryl core pEC₅₀ values for compounds 1–7 (phenyl 7.4, 2-pyridyl 7.1, pyrimidine 7.3, pyridazine 7.1). View Source
